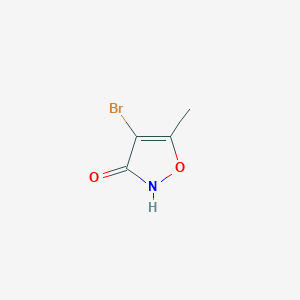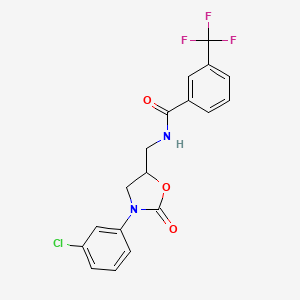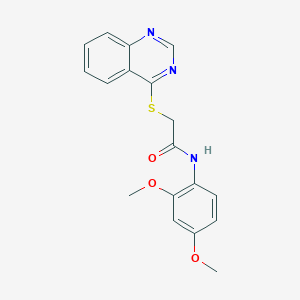
N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, also known as DQ-1, is a potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. DQ-1 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, neurodegeneration, and inflammation.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
A study focused on the synthesis of 1-benzylsubstituted derivatives of a similar compound, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide, to evaluate its affinity to GABAergic biotargets and subsequent anticonvulsant activity using a PTZ-induced seizures model in mice. The study aimed to understand the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation, although the synthesized substances did not show significant anticonvulsant activity in the model used (Wassim El Kayal et al., 2022).
Anticancer Activity
Research on quinazolinone analogues, such as the synthesis and evaluation of 3-benzyl-4(3H)quinazolinones, demonstrated broad spectrum antitumor activity, with certain derivatives nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies suggested these compounds could inhibit growth through the ATP binding site of EGFR-TK and B-RAF kinase, indicating their potential as antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Antiprotozoal Agents
A series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. The lead compound 5l, in particular, showed significant activity in a short-term in vivo model, suggesting the potential of quinazolinone-based compounds as antimicrobial and antiprotozoal agents (N. Patel et al., 2017).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-12-7-8-15(16(9-12)24-2)21-17(22)10-25-18-13-5-3-4-6-14(13)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWQOPXMECSTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514513.png)
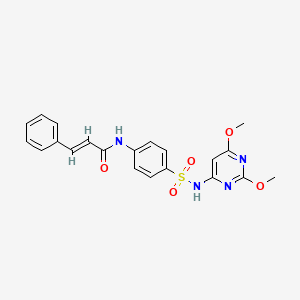
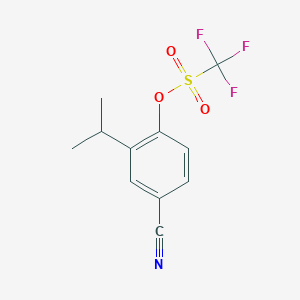
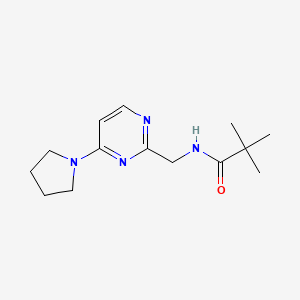
![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2514520.png)
![N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide](/img/structure/B2514521.png)
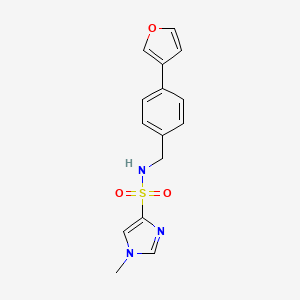
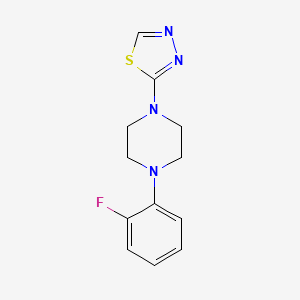
![Tert-butyl 2-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]piperidine-1-carboxylate](/img/structure/B2514526.png)
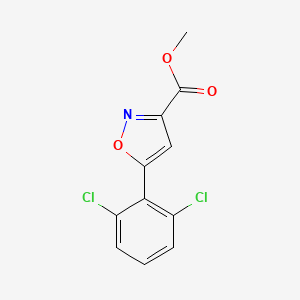
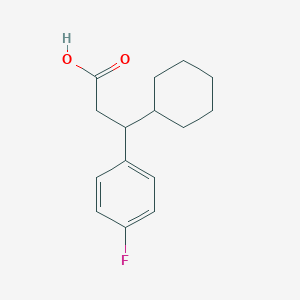
![4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride](/img/structure/B2514532.png)
